molecular formula C12H22N2O2 B2546306 Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate CAS No. 2095396-42-0

Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate

Cat. No.: B2546306
CAS No.: 2095396-42-0
M. Wt: 226.32
InChI Key: XWFWZDUHQMTADY-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry

This compound and its derivatives are crucial in the synthesis of complex organic molecules. For instance, it plays a role in the synthesis of octaethylporphine, a model for octa-alkylporphyrin syntheses, through a process that involves Knorr pyrrole synthesis, highlighting its utility in creating porphyrin-based compounds with potential applications in materials science and catalysis (Rislove, 1986).

Polymer Science

The compound is also significant in the field of polymer science. For example, it has been used in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations to produce hydroxy-terminated polyisobutylenes. This demonstrates its relevance in the synthesis of functionalized polymers with potential applications in medical devices, adhesives, and sealants (Morgan & Storey, 2010).

Medicinal Chemistry

In medicinal chemistry, the structural motifs derived from tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate are explored for their biological activity. One study reported the organocatalyzed synthesis of a derivative, showcasing its potential in drug development processes (Hozjan et al., 2023).

Catalysis

The compound finds application in catalysis, particularly in palladium-catalyzed reactions. It has been involved in a three-component reaction yielding polysubstituted aminopyrroles, indicating its role in synthesizing complex nitrogen-containing heterocycles which are common structures in pharmaceuticals (Qiu, Wang, & Zhu, 2017).

Material Science

In material science, derivatives of this compound are utilized in the synthesis of pyrrole-based polymers and molecules, which have applications in electronic materials, sensors, and as intermediates for further chemical transformations. This is exemplified by the development of methodologies for synthesizing highly substituted pyrrole-3-carboxylic acid derivatives via continuous flow synthesis, pointing towards its utility in efficient and scalable chemical processes (Herath & Cosford, 2010).

Properties

IUPAC Name

tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-8-5-9-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWZDUHQMTADY-KXUCPTDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CN(CC2N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CN(C[C@H]2N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095396-42-0
Record name rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.